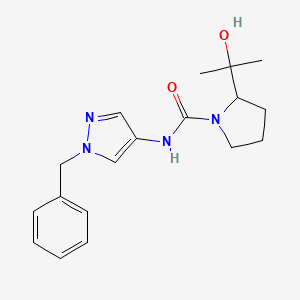
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of novel drugs. This compound is known to possess unique biochemical and physiological effects, which make it an interesting target for drug development.
Wirkmechanismus
The exact mechanism of action of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. The compound has also been shown to possess GABAergic activity, which may contribute to its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol has been shown to possess several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. The compound has also been shown to possess anticonvulsant activity, which may be attributed to its GABAergic activity. Additionally, (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol has been shown to possess neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol in lab experiments is its unique biochemical and physiological effects. The compound has been shown to possess properties that make it a promising candidate for drug development. However, one of the limitations of using (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol. One direction is the development of novel drugs based on the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol.
Synthesemethoden
The synthesis of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol involves the reaction of 1-benzylsulfonyl-6-methylpiperidin-3-amine with formaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, resulting in the formation of the desired product. The synthesis method of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol has been optimized to improve yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol has been extensively studied for its potential application in the development of drugs for various diseases. The compound has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. The unique biochemical and physiological effects of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol make it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(1-benzylsulfonyl-6-methylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12-7-8-14(10-16)9-15(12)19(17,18)11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQFFMCQXCCSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1S(=O)(=O)CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dichlorophenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide](/img/structure/B6637365.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B6637372.png)
![2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B6637392.png)
![[1-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637393.png)
![N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B6637403.png)
![1-Morpholin-4-yl-3-(5-oxa-8-azaspiro[3.5]nonan-8-yl)propan-2-ol](/img/structure/B6637404.png)
![4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one](/img/structure/B6637412.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-hydroxyethyl)-1-methylurea](/img/structure/B6637423.png)
![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)
![(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637431.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)